![molecular formula C72H116O4P2S4Zn B081325 Zinc, bis[O,O-bis(tetrapropylenephenyl) phosphorodithioato-kappaS,kappaS']- CAS No. 11059-65-7](/img/structure/B81325.png)
Zinc, bis[O,O-bis(tetrapropylenephenyl) phosphorodithioato-kappaS,kappaS']-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc, bis[O,O-bis(tetrapropylenephenyl) phosphorodithioato-kappaS,kappaS']- is a complex compound of zinc that has been synthesized and studied for its potential applications in various fields of science. This compound is also known as Zinc tetra-phenyl phosphorodithioate or ZnTPP.
Mécanisme D'action
The mechanism of action of Zinc, bis[O,O-bis(tetrapropylenephenyl) phosphorodithioato-kappaS,kappaS']- is not fully understood. However, it is believed that the compound interacts with cellular components, such as proteins and enzymes, and modulates their activity. This modulation can lead to changes in cellular processes, such as cell growth and division, and ultimately result in therapeutic effects.
Effets Biochimiques Et Physiologiques
Zinc, bis[O,O-bis(tetrapropylenephenyl) phosphorodithioato-kappaS,kappaS']- has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, Zinc, bis[O,O-bis(tetrapropylenephenyl) phosphorodithioato-kappaS,kappaS']- has been shown to have antioxidant properties, which can protect cells from oxidative stress and damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Zinc, bis[O,O-bis(tetrapropylenephenyl) phosphorodithioato-kappaS,kappaS']- in lab experiments is its high solubility in organic solvents, which allows for easy handling and purification. However, one limitation is its low stability in aqueous solutions, which can limit its use in certain biological applications.
Orientations Futures
There are several future directions for research on Zinc, bis[O,O-bis(tetrapropylenephenyl) phosphorodithioato-kappaS,kappaS']-. One direction is to investigate its potential as a therapeutic agent for other diseases, such as neurodegenerative disorders. Another direction is to explore its use as a catalyst for other organic reactions. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its interaction with cellular components.
Méthodes De Synthèse
The synthesis of Zinc, bis[O,O-bis(tetrapropylenephenyl) phosphorodithioato-kappaS,kappaS']- can be achieved by reacting zinc acetate with tetra-phenyl phosphorodithioate in the presence of a base. The reaction takes place in an organic solvent, such as dichloromethane, and is followed by a series of purification steps to obtain the final product. The yield of the reaction is typically around 70-80%.
Applications De Recherche Scientifique
Zinc, bis[O,O-bis(tetrapropylenephenyl) phosphorodithioato-kappaS,kappaS']- has been studied for its potential applications in various fields of science, including catalysis, materials science, and biomedicine. In catalysis, this compound has been shown to exhibit high catalytic activity towards the oxidation of alcohols and the reduction of nitro compounds. In materials science, Zinc, bis[O,O-bis(tetrapropylenephenyl) phosphorodithioato-kappaS,kappaS']- has been used as a precursor for the synthesis of zinc sulfide nanoparticles. In biomedicine, this compound has been investigated for its potential therapeutic applications in cancer treatment.
Propriétés
Numéro CAS |
11059-65-7 |
|---|---|
Nom du produit |
Zinc, bis[O,O-bis(tetrapropylenephenyl) phosphorodithioato-kappaS,kappaS']- |
Formule moléculaire |
C72H116O4P2S4Zn |
Poids moléculaire |
1301.3 g/mol |
Nom IUPAC |
zinc;bis[4-(2,4-dimethyl-3-propylheptyl)phenoxy]-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/2C36H59O2PS2.Zn/c2*1-9-13-27(5)35(15-11-3)29(7)25-31-17-21-33(22-18-31)37-39(40,41)38-34-23-19-32(20-24-34)26-30(8)36(16-12-4)28(6)14-10-2;/h2*17-24,27-30,35-36H,9-16,25-26H2,1-8H3,(H,40,41);/q;;+2/p-2 |
Clé InChI |
JVQCNSRVEPWJNL-UHFFFAOYSA-L |
SMILES |
CCCC(C)C(CCC)C(C)CC1=CC=C(C=C1)OP(=S)(OC2=CC=C(C=C2)CC(C)C(CCC)C(C)CCC)[S-].CCCC(C)C(CCC)C(C)CC1=CC=C(C=C1)OP(=S)(OC2=CC=C(C=C2)CC(C)C(CCC)C(C)CCC)[S-].[Zn+2] |
SMILES canonique |
CCCC(C)C(CCC)C(C)CC1=CC=C(C=C1)OP(=S)(OC2=CC=C(C=C2)CC(C)C(CCC)C(C)CCC)[S-].CCCC(C)C(CCC)C(C)CC1=CC=C(C=C1)OP(=S)(OC2=CC=C(C=C2)CC(C)C(CCC)C(C)CCC)[S-].[Zn+2] |
Autres numéros CAS |
11059-65-7 |
Description physique |
Liquid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




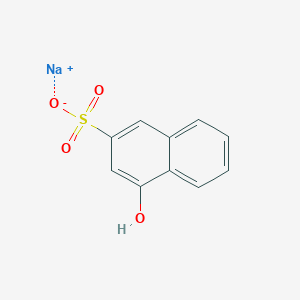

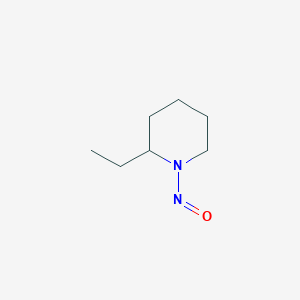

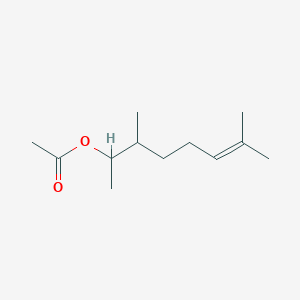

![(2S)-2-amino-3-[4-(4-methylphenyl)sulfonyloxyphenyl]propanoic acid](/img/structure/B81260.png)
![1-[(Propan-2-yl)amino]-3-[3-(prop-2-en-1-yl)phenoxy]propan-2-ol](/img/structure/B81261.png)
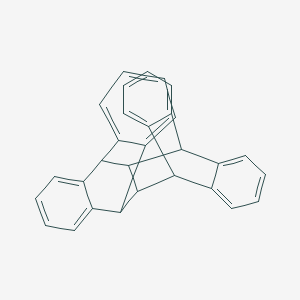
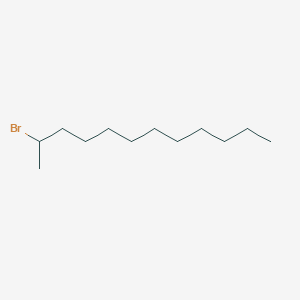
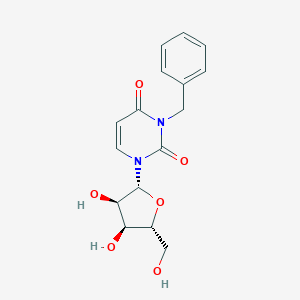
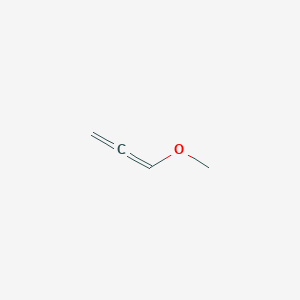
![[3R-(3alpha,3abeta,6alpha,7beta,8aalpha)]-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5(4H)-one](/img/structure/B81270.png)